molecular formula C7H13ClO B097711 2,2-Dimethylvaleroyl chloride CAS No. 15721-22-9

2,2-Dimethylvaleroyl chloride

Cat. No. B097711
CAS RN: 15721-22-9
M. Wt: 148.63 g/mol
InChI Key: NUBKYCCXDNYHLQ-UHFFFAOYSA-N
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Description

2,2-Dimethylvaleroyl chloride is a chemical compound with the formula C7H13ClO. It has a molecular weight of 148.631 . It is also known by other names such as Pentanoyl chloride, 2,2-dimethyl- .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylvaleroyl chloride consists of 7 carbon atoms, 13 hydrogen atoms, and 1 each of chlorine and oxygen atoms . The 3D structure of the compound can be viewed using specific software .


Physical And Chemical Properties Analysis

2,2-Dimethylvaleroyl chloride has a density of 0.973 g/cm3 . Its boiling point is 83 degrees Celsius at 77 mm Hg . The compound’s exact mass is 148.06500, and it has a logP value of 2.57810 .

Scientific Research Applications

Industrial and Research Chemical Intermediate

  • 2,2-Dimethylvaleroyl chloride is primarily used as an industrial and research chemical intermediate. It acts as an alkylating agent in various reactions, including Grignard and other types. This compound finds application as a pharmaceutical intermediate for drug synthesis, an agricultural chemical intermediate, a photographic chemical intermediate, and a biochemical reagent for enzyme and other studies. It poses risks of exposure through inhalation, ingestion, or skin absorption in occupational settings (Abdo, 2007).

Ionophore in Sensor Technology

  • It is used as a novel ionophore in plasticized poly (vinyl chloride) (PVC) matrix membrane sensors for barium ions. This application demonstrates its role in developing sensors with a linear response over a range of BaCl2 concentrations, high selectivity, and stability over a wide pH range (Hassan et al., 2003).

Organic Synthesis and Production of Isobutylene Compounds

  • In the field of organic synthesis and the production of isobutylene compounds, dimethylvinyl chloride, a related compound, is exclusively used for research purposes. It's a clear, colorless, highly volatile and flammable liquid chlorinated hydrocarbon that emits toxic fumes when heated to decomposition. It is anticipated to be a carcinogen, highlighting the importance of safety in its research applications (Report on carcinogens, 2004).

Chemical Synthesis and Drug Intermediates

  • 2,2-Dimethylvaleroyl chloride is also important in the synthesis of various chemical compounds. For example, it is used in the synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride, an important drug intermediate. The process involves bromination, carboxylation, and chlorination, demonstrating its versatility in chemical synthesis (Zhou, 2006).

Pharmaceutical Applications

  • In pharmaceutical applications, it's used in the synthesis of complex molecules. For instance, synthesis of 2,4-Dimethoxybenezoyl Chloride involves methylation and chlorination processes where compounds like 2,2-Dimethylvaleroyl chloride could be used (Wan, 2007).

Safety And Hazards

When handling 2,2-Dimethylvaleroyl chloride, personal protective equipment should be used to avoid dust formation . In case of fire, self-contained breathing apparatus should be used if necessary .

properties

IUPAC Name

2,2-dimethylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBKYCCXDNYHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074008
Record name Pentanoyl chloride, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylvaleroyl chloride

CAS RN

15721-22-9
Record name 2,2-Dimethylpentanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15721-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoyl chloride, 2,2-dimethyl-
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Record name Pentanoyl chloride, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoyl chloride, 2,2-dimethyl
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Synthesis routes and methods I

Procedure details

2,2-dimethyl valeric acid (49.0 g, 377 mmol) was added dropwise over 1 hour with stirring to freshly distilled thionyl chloride (102 g, 860 mmol) that was cooled in a water bath. After stirring for an additional 1/2 hour in a warm water bath, excess thionyl chloride was removed by distillation and the crude acid was then fractionally distilled to give 49.7 g of product that assayed >95% by gas chromatography, bp 45°/10.5 mm (lit. bp 45°/10 mm).
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Synthesis routes and methods II

Procedure details

Proceeding in a manner similar to that described in Example 2A above, 26 g. of 3,4-dihydroxyphenyl tert-butylaminomethyl ketone hydrochloride was interacted with 18 g. of sodium methoxide, and the resulting sodium phenolate salt was interacted with 30 ml. of 2,2-dimethylpentanoyl chloride to yield 17 g. of 3,4-bis(2,2-dimethylpentanoyloxy)phenyl tert-butylaminomethyl ketone hydrochloride as a white crystalline solid which melted at 183°-185° C. (uncorr.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Q Zhang, YL Yang, Z Huang, Y Liu, J Hong - Journal of Environmental …, 2023 - Elsevier
The blooming consumption and disposal of p-acetaminophenol (APAP) calls for green technology for pollution control with high efficiency. In this study, series eco-friendly bimetallic 2D …
Number of citations: 0 www.sciencedirect.com
RY Mawo, IP Smoliakova - Polyhedron, 2009 - Elsevier
(R)-4-Ethyl-2-(1,1-dimethylpropyl)-2-oxazoline (1) and (S)-4-tert-butyl-2-(1,1-dimethylbutyl)-2-oxazoline (2) were synthesized in two steps from the corresponding enantiopure amino …
Number of citations: 2 www.sciencedirect.com
A Staniek, R Muntendam, HJ Woerdenbag… - … Systematics and Ecology, 2010 - Elsevier
The chemical composition of the essential oil of leaves (0.9%, w/v) and twigs (0.33%, w/v) of Wollemia nobilis (Araucariaceae) – a remnant species thought to have been extinct for 65 …
Number of citations: 9 www.sciencedirect.com
LT Fuhr, S Kunst, LGS Da Silva, Â Dewes… - Available at SSRN … - papers.ssrn.com
The condensation of smoke from the pyrolysis of black wattle for the production of charcoal generates a by-product known as pyroligneous liquor. It is widely used in the agricultural …
Number of citations: 0 papers.ssrn.com
JA Fine - 2020 - search.proquest.com
Chemical science spans multiple scales, from a single proton to the collection of proteins that make up a proteome. Throughout my graduate research career, I have developed …
Number of citations: 2 search.proquest.com
C Frezza, A Venditti, D De Vita, C Toniolo… - Plants, 2020 - mdpi.com
In this review article, the phytochemistry of the species belonging to the Araucariaceae family is explored. Among these, in particular, it is given a wide overview on the phytochemical …
Number of citations: 27 www.mdpi.com

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